Phenyl 2-[(3,4-dimethylphenyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Phenyl 2-[(3,4-dimethylanilino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylate is a complex organic compound with a unique structure that includes a phenyl group, a pyrrolidine ring, and a substituted aniline moiety
Preparation Methods
The synthesis of phenyl 2-[(3,4-dimethylanilino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction.
Attachment of the Aniline Moiety: The aniline moiety is attached through a nucleophilic substitution reaction.
Formation of the Phenyl Ester: The final step involves the esterification of the carboxylate group with phenol.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Phenyl 2-[(3,4-dimethylanilino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures.
Scientific Research Applications
Phenyl 2-[(3,4-dimethylanilino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of phenyl 2-[(3,4-dimethylanilino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Phenyl 2-[(3,4-dimethylanilino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylate can be compared with other similar compounds, such as:
Phenyl 2-[(2,4-dimethylanilino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylate: This compound has a similar structure but with different substitution patterns on the aniline moiety.
Phenyl 2-[(3,5-dimethylanilino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylate: Another similar compound with different substitution patterns.
Phenyl 2-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylate: This compound has chlorine substituents instead of methyl groups on the aniline moiety.
The uniqueness of phenyl 2-[(3,4-dimethylanilino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H22N2O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
phenyl 2-[(3,4-dimethylphenyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H22N2O4/c1-13-8-9-15(10-14(13)2)21-19(24)18-11-16(23)12-22(18)20(25)26-17-6-4-3-5-7-17/h3-10,16,18,23H,11-12H2,1-2H3,(H,21,24) |
InChI Key |
OVXCUBVHORJRPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(CN2C(=O)OC3=CC=CC=C3)O)C |
Origin of Product |
United States |
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